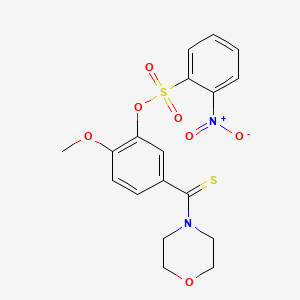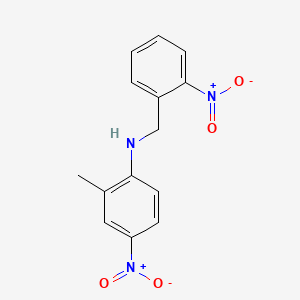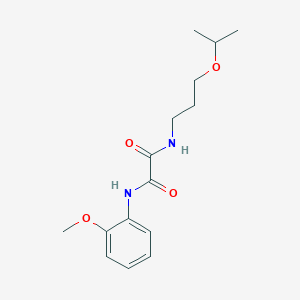
2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate, also known as Mor-NBS, is a chemical compound that has been widely used in scientific research. It is a nitrobenzenesulfonate derivative that is commonly used as a reagent for the selective labeling of proteins and peptides.
Mechanism of Action
2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate selectively labels proteins and peptides at cysteine residues. The nitrobenzenesulfonate group reacts with the thiol group of cysteine residues, forming a covalent bond. This reaction is highly specific and selective, as cysteine is the only amino acid with a thiol group.
Biochemical and Physiological Effects:
2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling can affect the biochemical and physiological properties of proteins and peptides. The covalent modification of cysteine residues can alter protein conformation, stability, and activity. 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling can also affect protein-protein interactions and protein-ligand interactions.
Advantages and Limitations for Lab Experiments
2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate has several advantages for lab experiments. It is highly specific and selective, allowing for the selective labeling of proteins and peptides. 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling is also compatible with a variety of analytical techniques, including mass spectrometry and fluorescence spectroscopy.
However, 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling also has limitations. The covalent modification of cysteine residues can alter protein properties, making it difficult to interpret the results of experiments. 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling can also be affected by the presence of other nucleophiles, such as glutathione and other thiols.
Future Directions
There are several future directions for the use of 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate in scientific research. One direction is the development of new labeling strategies that can overcome the limitations of 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling. Another direction is the application of 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling in the study of protein dynamics and function. Finally, 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling can be used in the development of new drugs and therapeutics that target specific proteins and peptides.
Synthesis Methods
2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate is synthesized by reacting 4-morpholinecarbonyl chloride with 2-methoxy-5-nitrobenzenesulfonyl chloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate in high yield and purity.
Scientific Research Applications
2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate has been widely used in scientific research as a reagent for the selective labeling of proteins and peptides. It is commonly used in proteomics research to identify and quantify proteins in complex mixtures. 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate is also used in the study of protein-protein interactions and protein-ligand interactions.
properties
IUPAC Name |
[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7S2/c1-25-15-7-6-13(18(28)19-8-10-26-11-9-19)12-16(15)27-29(23,24)17-5-3-2-4-14(17)20(21)22/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOBMBIFXACZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenoxy]acetic acid ammoniate](/img/structure/B4989988.png)
![1-allyl-5-({4-bromo-5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4989991.png)
![6-(3-fluorophenyl)-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4989995.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4989997.png)
![2-(4-methylphenyl)-4-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B4990001.png)
![methyl (2-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4990007.png)
![3-ethyl-5-methyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B4990015.png)
![N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4990017.png)
![ethyl 6-bromo-1-[3-(dimethylamino)-2-hydroxypropyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4990018.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B4990023.png)

![3-(4-bromophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B4990037.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-2-chlorobenzamide](/img/structure/B4990041.png)